molecular formula C13H11Br2NO2S B2702214 2,5-dibromo-N-(4-methylphenyl)benzenesulfonamide CAS No. 494826-47-0

2,5-dibromo-N-(4-methylphenyl)benzenesulfonamide

Cat. No.: B2702214
CAS No.: 494826-47-0
M. Wt: 405.1
InChI Key: NKQGFDFCTOQGOP-UHFFFAOYSA-N
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Description

2,5-Dibromo-N-(4-methylphenyl)benzenesulfonamide is an organic compound with the molecular formula C₁₃H₁₁Br₂NO₂S It is characterized by the presence of two bromine atoms, a sulfonamide group, and a 4-methylphenyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dibromo-N-(4-methylphenyl)benzenesulfonamide typically involves the bromination of N-(4-methylphenyl)benzenesulfonamide. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes using larger reaction vessels, continuous flow reactors, and automated systems to control reaction parameters precisely. The use of industrial-grade reagents and solvents, along with efficient purification techniques, ensures the production of high-quality compounds on a large scale.

Chemical Reactions Analysis

Types of Reactions

2,5-Dibromo-N-(4-methylphenyl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, and other nucleophiles for substitution reactions.

    Catalysts: Palladium catalysts for coupling reactions.

    Solvents: Acetic acid, chloroform, and other organic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield N-aryl sulfonamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2,5-Dibromo-N-(4-methylphenyl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,5-dibromo-N-(4-methylphenyl)benzenesulfonamide depends on its specific application. In coupling reactions, the compound acts as a substrate that undergoes oxidative addition, transmetalation, and reductive elimination steps to form new carbon-carbon bonds . The molecular targets and pathways involved in its biological and medicinal applications are still being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both bromine atoms and a sulfonamide group. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound for research in various scientific fields.

Properties

IUPAC Name

2,5-dibromo-N-(4-methylphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Br2NO2S/c1-9-2-5-11(6-3-9)16-19(17,18)13-8-10(14)4-7-12(13)15/h2-8,16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKQGFDFCTOQGOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Br2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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